molecular formula C10H13ClN2O3 B1464782 3-(2-Nitrophenoxy)pyrrolidine hydrochloride CAS No. 1220020-09-6

3-(2-Nitrophenoxy)pyrrolidine hydrochloride

Cat. No.: B1464782
CAS No.: 1220020-09-6
M. Wt: 244.67 g/mol
InChI Key: WWGSGDMXNWCTSX-UHFFFAOYSA-N
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Description

3-(2-Nitrophenoxy)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Pyrrolidines, including structures similar to "3-(2-Nitrophenoxy)pyrrolidine hydrochloride," are important heterocyclic organic compounds with applications in medicine and industry, such as in the synthesis of dyes and agrochemical substances. Their chemistry, including synthesis through reactions like [3+2] cycloadditions, is a significant area of study due to their biological effects and utility in various fields (Żmigrodzka et al., 2022).

Material Science and Engineering

Pyrrolidine derivatives are used in the development of advanced materials, such as organosoluble, thermally stable, and hydrophobic polyimides, which are valuable for their high-performance properties in various technological applications. These compounds, due to their structural features, contribute to the creation of materials with desirable properties like good solubility, high thermal stability, and excellent hydrophobicity, which are crucial for applications in electronics and coatings (Huang et al., 2017).

Catalysis and Organic Synthesis

Compounds structurally related to "this compound" are used in catalysis, such as in direct aldol reactions. The acidity and basicity match in systems involving pyrrolidine and nitrophenol groups is critical for achieving high reactivity and yields, demonstrating the utility of these compounds in facilitating complex organic reactions (Ji et al., 2005).

Antioxidant and Medicinal Applications

Pyrrolidine derivatives, including nitroxides, have been investigated for their antioxidant properties and potential as anticancer drugs. Their ability to scavenge reactive free radicals, modulate enzyme activities, and protect against oxidative stress makes them candidates for therapeutic applications, including in the treatment of cancer (Lewandowski & Gwoździński, 2017).

Environmental and Analytical Chemistry

The structural motifs found in "this compound" and related compounds are also relevant in environmental studies, such as those examining exposure to pesticides. Understanding the behavior and transformation of these compounds in biological and environmental contexts is crucial for assessing their impact and for developing strategies to mitigate potential risks (Babina et al., 2012).

Properties

IUPAC Name

3-(2-nitrophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGSGDMXNWCTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.